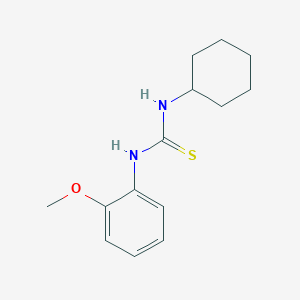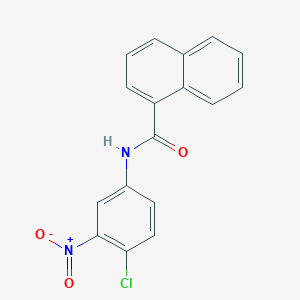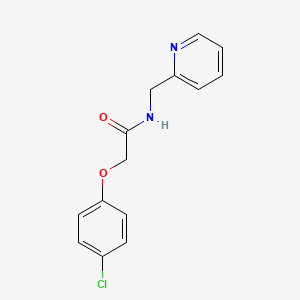
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the strategic combination of N-[2-(1-pyridinyl)ethyl]acetamides, with variations in substituents to explore their biological activities as opioid kappa agonists. Key steps include modifications at the carbon adjacent to the amide nitrogen (C1) and the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents, leading to the discovery of potent compounds (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been elucidated through crystallography. These studies reveal intricate hydrogen bonding patterns and interactions such as N—H⋯O and C—H⋯O, along with C—Cl⋯π(arene) and C—I⋯π(arene) interactions, which contribute to the stability and packing of the molecules in the crystal lattice (Narayana et al., 2016).
Chemical Reactions and Properties
Research focusing on similar acetamides describes their reactivity towards various chemical oxidations, generating multiple products characterized by spectroscopic methods. The oxidation reactivity channels for these compounds underscore the versatility and potential for diverse chemical transformations (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of related acetamides, including conformational aspects and intermolecular interactions, have been comprehensively analyzed. Vibrational spectroscopic studies, alongside quantum chemical calculations, provide insights into the conformations, electronic structure, and thermodynamic properties, highlighting the influence of substituents on these parameters (Choudhary et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide analogs, such as reactivity, bond formation, and interaction patterns, are pivotal in understanding their behavior in various environments. Studies involving NMR spectroscopy, X-ray crystallography, and computational analyses have elucidated the structural and electronic features that dictate their chemical behavior, including hydrogen bonding and hyperconjugation effects that influence stability and reactivity (Gowda et al., 2007).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-4-6-13(7-5-11)19-10-14(18)17-9-12-3-1-2-8-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHVUCUFVGFYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

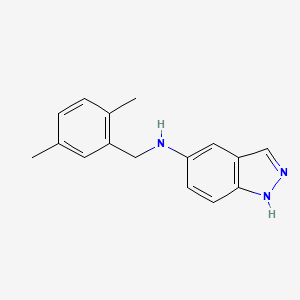
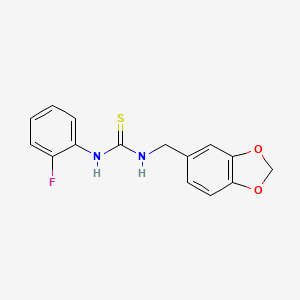
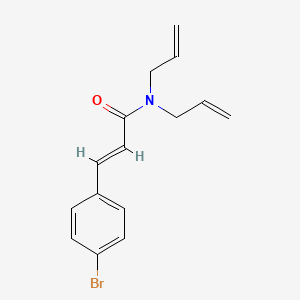


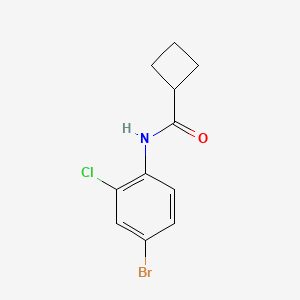
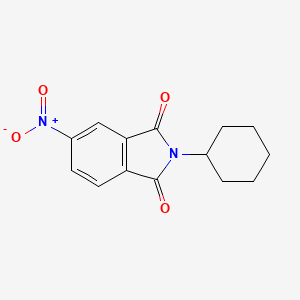
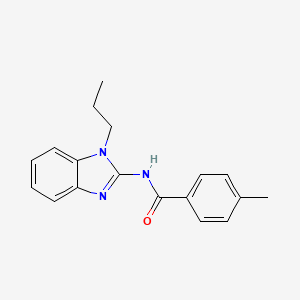
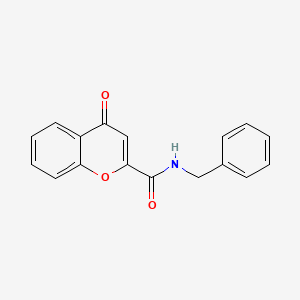
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
